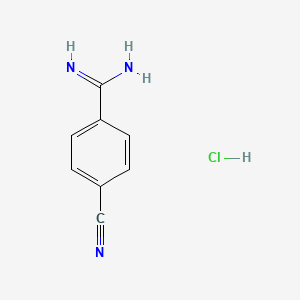

4-Cyanobenzamidine Hydrochloride

概要

説明

4-Cyanobenzamidine Hydrochloride is a chemical compound with the molecular formula C8H8ClN3. It is known for its applications in various scientific fields, including pharmaceuticals, material science, and biochemistry . This compound is characterized by the presence of a cyanide group attached to a benzamidine moiety, which is further stabilized by hydrochloride.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanobenzamidine Hydrochloride typically involves the reaction of 4-cyanobenzonitrile with ammonium chloride in the presence of trimethylaluminum in a solvent mixture of hexane and toluene. The reaction is carried out at temperatures ranging from 0°C to 80°C, followed by methanol treatment at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in bulk quantities for research and industrial applications.

化学反応の分析

Types of Reactions: 4-Cyanobenzamidine Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It participates in substitution reactions, particularly nucleophilic substitutions, due to the presence of the cyanide group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used under mild to moderate conditions.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamidine compounds.

科学的研究の応用

Pharmaceutical Applications

One of the primary applications of 4-cyanobenzamidine hydrochloride is as an intermediate in the synthesis of anticoagulants, particularly Dabigatran etexilate, which is used for stroke prevention . This compound acts as a direct thrombin inhibitor, making it crucial in the development of anticoagulant therapies.

Table 1: Pharmaceutical Applications of this compound

| Application | Description |

|---|---|

| Anticoagulant Synthesis | Intermediate for Dabigatran etexilate, a direct thrombin inhibitor. |

| Fibrinogen Receptor Antagonists | Used in the development of fibrinogen receptor antagonists based on benzamidines. |

Biochemical Research

This compound has been employed as an inhibitor in various biochemical assays. For instance, it has been utilized to purify enzymes such as xanthine oxidase through affinity chromatography using Sepharose-4B-L-tyrosine-4-aminobenzamidine gel . This application highlights its role in enzyme studies and protein purification.

Case Study: Enzyme Purification

In a study focusing on indigenous enzymes in milk, researchers successfully isolated xanthine oxidase using a gel containing this compound. This method demonstrated the compound's efficacy as an affinity ligand for enzyme purification .

Food Science Applications

Recent research has explored the modification of food allergens using this compound. In particular, studies have shown that attaching this compound to peanut allergens can enhance their resistance to digestive enzymes, potentially reducing their allergenic capacity . This application could lead to new strategies for managing food allergies.

Table 2: Food Science Applications of this compound

| Application | Description |

|---|---|

| Allergen Modification | Enhances resistance to digestion of peanut allergens, reducing allergenic potential. |

作用機序

The mechanism of action of 4-Cyanobenzamidine Hydrochloride involves its interaction with specific molecular targets, primarily serine proteases . It acts as a reversible competitive inhibitor, binding to the active site of the enzyme and preventing substrate access. This inhibition mechanism is crucial for its applications in enzyme studies and potential therapeutic uses.

類似化合物との比較

Benzamidine: A simpler analog without the cyanide group, used as a protease inhibitor.

4-Aminobenzamidine: Similar structure but with an amino group instead of a cyanide group.

4-Nitrobenzamidine: Contains a nitro group, offering different reactivity and applications.

Uniqueness of 4-Cyanobenzamidine Hydrochloride: The presence of the cyanide group in this compound imparts unique reactivity and binding properties, making it particularly useful in specific biochemical and industrial applications. Its ability to act as a potent inhibitor of serine proteases sets it apart from other benzamidine derivatives.

生物活性

4-Cyanobenzamidine hydrochloride, a derivative of aminobenzamidine, has garnered attention for its biological activity, particularly as a protease inhibitor. This article explores its mechanisms of action, efficacy in various biological contexts, and relevant research findings.

- Molecular Formula : CHClN

- Molecular Weight : 208.09 g/mol

- CAS Number : 2498-50-2

This compound primarily functions as a serine protease inhibitor , targeting enzymes such as trypsin and urokinase-type plasminogen activator (uPA). The compound exhibits a strong affinity for the active sites of these enzymes, effectively blocking their activity.

Inhibition of Proteases

- Trypsin Inhibition :

- Urokinase-Type Plasminogen Activator (uPA) :

Antitumor Activity

Research indicates that 4-cyanobenzamidine can inhibit the growth of human prostate tumors in SCID mice models. This suggests its potential application in cancer therapeutics, particularly for tumors that exhibit dependency on proteolytic enzymes for invasion and metastasis .

Study on Tumor Growth Inhibition

In a study examining the effects of 4-cyanobenzamidine on tumor growth, researchers observed a marked reduction in tumor size in SCID mice treated with the compound compared to controls. This study highlights the compound's potential as an antitumor agent through its protease inhibition properties.

Comparative Studies on Protease Inhibition

A comparative analysis was conducted to evaluate the inhibition profiles of 4-cyanobenzamidine against various serine proteases including thrombin and plasmin. The findings indicated that while it effectively inhibits trypsin, its action on thrombin was significantly weaker, suggesting specificity in its inhibitory effects .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 208.09 g/mol |

| CAS Number | 2498-50-2 |

| Trypsin Ki | 82 μM |

| Antitumor Efficacy | Inhibits growth in SCID mice |

特性

IUPAC Name |

4-cyanobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVRHGPKSBUMIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。